molecular formula C19H17NO B112584 3-[3-(Benzyloxy)phenyl]aniline CAS No. 400744-17-4

3-[3-(Benzyloxy)phenyl]aniline

Cat. No.: B112584
CAS No.: 400744-17-4
M. Wt: 275.3 g/mol
InChI Key: CUUHPDMVOGZNOJ-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]aniline is an organic compound with the molecular formula C19H17NO It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Benzyloxy)phenyl]aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. Industrial production would likely involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity, using scalable reaction vessels and continuous flow processes to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(Benzyloxy)phenyl]aniline can undergo several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an aniline derivative.

Scientific Research Applications

3-[3-(Benzyloxy)phenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)phenyl]aniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

  • 3-[3-(Phenylmethoxy)phenyl]aniline
  • 3-[3-(Methoxy)phenyl]aniline
  • 3-[3-(Ethoxy)phenyl]aniline

Comparison: 3-[3-(Benzyloxy)phenyl]aniline is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The benzyloxy group provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUHPDMVOGZNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402043
Record name 3-[3-(Benzyloxy)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400744-17-4
Record name 3-[3-(Benzyloxy)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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